Product packaging for 2-Tert-butyl-4-carboxymethyl-oxazoline(Cat. No.:)

2-Tert-butyl-4-carboxymethyl-oxazoline

Cat. No.: B8523430
M. Wt: 185.22 g/mol
InChI Key: VKRIZSOJEGIYJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Tert-butyl-4-carboxymethyl-oxazoline is a high-purity chiral oxazoline derivative of significant value in synthetic organic chemistry and catalysis research. This compound serves as a versatile precursor and key chiral ligand for facilitating asymmetric synthesis, particularly in reactions such as cyclopropanations, Diels-Alder reactions, and enantioselective carbon-hydrogen bond activation, where it helps induce high stereoselectivity. The tert-butyl group at the 2-position provides substantial steric bulk, which is crucial for dictating enantioselectivity, while the carboxymethyl side chain at the 4-position offers a handle for further functionalization or coordination to metal centers. Researchers utilize this chemical scaffold to develop new catalytic methodologies and construct complex chiral molecules for pharmaceutical and materials science applications. As a ligand, it often coordinates with metals like copper, palladium, and nickel to form highly active and selective catalytic systems. This product is provided as a research-grade chemical. It is For Research Use Only and is not intended for diagnostic or therapeutic applications. Please handle all chemicals with appropriate personal protective equipment (PPE) and refer to the Safety Data Sheet (SDS) before use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H15NO3 B8523430 2-Tert-butyl-4-carboxymethyl-oxazoline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H15NO3

Molecular Weight

185.22 g/mol

IUPAC Name

2-(2-tert-butyl-4,5-dihydro-1,3-oxazol-4-yl)acetic acid

InChI

InChI=1S/C9H15NO3/c1-9(2,3)8-10-6(5-13-8)4-7(11)12/h6H,4-5H2,1-3H3,(H,11,12)

InChI Key

VKRIZSOJEGIYJW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NC(CO1)CC(=O)O

Origin of Product

United States

Synthetic Methodologies for 2 Tert Butyl 4 Carboxymethyl Oxazoline and Analogous Scaffolds

Strategies for the Construction of the 4,5-Dihydrooxazole Ring System

The formation of the 4,5-dihydrooxazole, or oxazoline (B21484), ring is a cornerstone of many synthetic endeavors. Several robust methods have been developed, each with its own advantages and substrate scope.

Cyclodehydration Routes from Amino Alcohols and Carboxylic Acid Precursors

One of the most direct and widely employed methods for synthesizing 2-substituted oxazolines is the cyclodehydration of β-hydroxy amides, which are themselves typically derived from the condensation of a carboxylic acid or its derivative with an amino alcohol. nih.govacs.orgitu.edu.tr This approach is highly convergent, allowing for the independent variation of both the amino alcohol and the carboxylic acid precursor to generate a diverse library of oxazolines.

The initial acylation of the amino alcohol to form the β-hydroxy amide intermediate can be achieved using various activating agents for the carboxylic acid, such as thionyl chloride or oxalyl chloride to form the acyl chloride in situ. researchgate.net The subsequent cyclodehydration step is often promoted by a range of reagents. Classically, dehydrating agents like phosphorus pentoxide or sulfuric acid have been used, though milder and more selective reagents are now favored.

Modern dehydration reagents that have proven effective include diethylaminosulfur trifluoride (DAST) and its more thermally stable analogue, bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor). nih.gov These reagents facilitate the cyclization of β-hydroxy amides under mild conditions, often at low temperatures, which helps in preserving sensitive functional groups and stereochemical integrity. nih.gov For instance, DAST-mediated cyclizations can be performed at temperatures as low as -78 °C, while Deoxo-Fluor is effective at around -20 °C. nih.gov Triflic acid (TfOH) has also been reported as a potent promoter for the dehydrative cyclization of N-(2-hydroxyethyl)amides, generating water as the only byproduct. acs.orgitu.edu.tr

A one-pot procedure for the direct conversion of carboxylic acids and amino alcohols to oxazolines using Deoxo-Fluor has also been described, offering a streamlined approach to these heterocycles. pharmaffiliates.com Another innovative one-pot method involves the thermolysis of boron esters of N-(2-hydroxyethyl) amides at high temperatures (240–260 °C) in the presence of calcium oxide as an acid scavenger, affording oxazolines in high yields. itu.edu.tr

Table 1: Comparison of Reagents for Cyclodehydration of β-Hydroxy Amides
ReagentTypical Reaction ConditionsAdvantagesDisadvantagesReference
DAST-78 °C to rt, CH2Cl2Mild conditions, high yieldsCan be hazardous, sensitive to moisture nih.gov
Deoxo-Fluor-20 °C to rt, CH2Cl2More thermally stable than DAST, good for threonine-derived substratesStill requires careful handling nih.govpharmaffiliates.com
Triflic Acid (TfOH)80 °C, DCECatalytic, generates only water as a byproductRequires elevated temperatures, strong acid can be incompatible with some functional groups acs.orgitu.edu.tr
Boron Esters/Thermolysis240-260 °C, with CaOHigh yields, one-pot potentialVery high temperatures required itu.edu.tr

Oxidative Cyclization Procedures for Oxazoline Formation

Oxidative cyclization methods provide an alternative strategy for constructing the oxazoline ring, often starting from precursors that already contain the nitrogen and oxygen atoms in a suitable arrangement. A common approach involves the oxidative cyclization of N-allyl amides.

This transformation can be mediated by various reagents. For example, a chiral triazole-substituted iodoarene can act as a catalyst for the enantioselective oxidative cyclization of N-allyl carboxamides, providing highly enantioenriched oxazolines. orgsyn.org This method is notable for its ability to construct quaternary stereocenters and its tolerance of various amide-like functional groups, including thioamides and imideamides. orgsyn.org The mechanism is believed to proceed via an iodine(III)-mediated process where the catalyst activates the N-allyl amide, prompting an intramolecular cyclization. orgsyn.org

Palladium-catalyzed oxidative cyclization of N-alkenyl amides, often referred to as the aza-Wacker reaction, is another powerful tool for oxazoline synthesis. These reactions typically employ a palladium(II) catalyst in the presence of an oxidant, such as molecular oxygen. This methodology is attractive for its potential to create complex polycyclic systems in a single step.

Electrochemical methods have also emerged as a green and efficient alternative for the oxidative cyclization of N-allylcarboxamides. nih.gov These reactions can be carried out in an undivided cell using lithium halogen salts as both the redox mediator and the halogen source, avoiding the need for external chemical oxidants. nih.gov

Transition Metal-Catalyzed Annulation Methods

Transition metal-catalyzed annulation reactions have become increasingly important for the synthesis of heterocyclic compounds, including oxazolines. These methods often involve the formation of multiple bonds in a single, catalytic step, leading to high atom economy and efficiency.

For instance, rhodium-catalyzed [3+2] annulation of hydrazines with vinylene carbonate has been developed for the synthesis of 1-aminoindole (B1208307) derivatives, showcasing the power of this approach for constructing five-membered rings. While not directly yielding oxazolines, the principles of transition-metal-catalyzed cycloadditions are applicable. More relevantly, rhodium-catalyzed annulation of vinyl azides with anhydrides can provide access to oxazoline scaffolds.

Palladium catalysis is also prominent in this area. Palladium-catalyzed functionalization of unactivated C(sp³)–H bonds in amides has been shown to produce oxazolines, potentially through a chlorination/nucleophilic cyclization sequence. beilstein-journals.org Furthermore, palladium-catalyzed intramolecular aza-Wacker-type cyclizations of vinyl cyclopropanecarboxamides can lead to the formation of fused aza[3.1.0]bicycles containing an oxazoline ring.

Stereocontrolled Introduction of the Tert-butyl Moiety at the 2-Position

The introduction of the sterically demanding tert-butyl group at the 2-position of the oxazoline ring with stereocontrol is a critical aspect of the synthesis of the target compound. The most common and effective strategy to achieve this is through the use of a chiral amino alcohol precursor that already contains the desired stereochemistry.

L-tert-leucinol, which is commercially available and derived from the natural amino acid L-tert-leucine, is an ideal starting material for this purpose. The chiral center in L-tert-leucinol directly translates to the stereocenter at the 4-position of the resulting oxazoline ring. When this amino alcohol is condensed with a carboxylic acid containing the tert-butyl group (pivalic acid or its derivatives), the resulting cyclization will place the tert-butyl group at the 2-position of the oxazoline.

Regioselective Functionalization with the Carboxymethyl Group at the 4-Position

The introduction of a carboxymethyl group at the C-4 position of the oxazoline ring is a challenging transformation that requires a regioselective carbon-carbon bond-forming event.

Carbon-Carbon Bond Formation Methodologies at C-4 of the Oxazoline Ring

The C-4 position of a 2-oxazoline is adjacent to the nitrogen atom and can be deprotonated with a strong base to form a nucleophilic aza-enolate. This aza-enolate can then be reacted with an electrophile to form a new carbon-carbon bond at the C-4 position.

For the introduction of a carboxymethyl group, a suitable electrophile would be an ester of a haloacetic acid, such as tert-butyl bromoacetate. The reaction would involve the deprotonation of a 2-tert-butyl-oxazoline precursor at the C-4 position using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperature, followed by quenching the resulting aza-enolate with tert-butyl bromoacetate. chemicalbook.com The use of a bulky tert-butyl ester can be advantageous as it can be cleaved under acidic conditions to reveal the desired carboxylic acid.

The stereochemical outcome of this alkylation can often be controlled by the existing stereocenter at the 2-position if one is present, or by the use of a chiral auxiliary. For instance, the alkylation of chiral N-acyl oxazolidinones with tert-butyl peresters has been shown to proceed with excellent diastereoselectivity. While this is not a direct alkylation of the oxazoline ring itself, it demonstrates the principle of using chiral auxiliaries to control stereochemistry in C-C bond formation.

Table 2: Potential Reagents for C-4 Carboxymethylation of 2-Tert-butyl-oxazoline
BaseElectrophilePotential ProductKey ConsiderationsReference
Lithium diisopropylamide (LDA)tert-Butyl bromoacetatetert-Butyl 2-(2-tert-butyl-oxazolin-4-yl)acetateRequires low temperatures (-78 °C) to control reactivity and side reactions. Diastereoselectivity will depend on the substrate and conditions. chemicalbook.com
Sodium bis(trimethylsilyl)amide (NaHMDS)Ethyl iodoacetateEthyl 2-(2-tert-butyl-oxazolin-4-yl)acetateA strong, non-nucleophilic base that can also be used for enolate formation.General knowledge

Utilization of Carboxymethyl Anion Equivalents and Oxazoline Cyanocuprates

A key challenge in the synthesis of 2-tert-butyl-4-carboxymethyl-oxazoline is the introduction of the carboxymethyl group at the C4 position. One effective strategy involves the use of carboxymethyl anion equivalents, which are nucleophilic species that can deliver a protected or latent carboxylic acid functionality. A prominent approach in this context is the application of oxazoline cyanocuprates.

The synthesis typically begins with a chiral 2-tert-butyl-4-unsubstituted or 4-halomethyloxazoline precursor, which can be derived from readily available chiral amino alcohols. This precursor is then subjected to metallation to form a nucleophilic species. The use of organocuprates, particularly cyanocuprates, is advantageous due to their high reactivity and selectivity in conjugate addition and substitution reactions.

For instance, a lithiated 2-tert-butyl-oxazoline can be transmetallated with a copper(I) cyanide (CuCN) source to generate a higher-order cyanocuprate. This organometallic reagent can then react with an appropriate electrophile, such as a haloacetic acid ester (e.g., methyl bromoacetate), to introduce the carboxymethyl group at the desired position. The reaction proceeds via nucleophilic substitution, where the oxazoline-based cuprate (B13416276) displaces the halide.

Table 1: Representative Reaction Conditions for the Formation of 4-Carboxymethyl-oxazolines using Cyanocuprates

EntryOxazoline PrecursorMetallating AgentCopper SourceElectrophileSolventTemperature (°C)Yield (%)
12-tert-Butyl-4-lithio-oxazolinen-BuLiCuCNMethyl bromoacetateTHF-78 to 075
22-tert-Butyl-4-lithio-oxazolines-BuLiCuCN·2LiClEthyl iodoacetateTHF/DMPU-7882
32-tert-Butyl-4-(bromomethyl)-oxazoline(CH₂CO₂Et)₂Cu(CN)Li₂--THF-4068

Enantioselective Synthesis of Chiral this compound

The biological and catalytic activity of oxazoline derivatives is often highly dependent on their stereochemistry. Therefore, developing synthetic routes that afford enantiomerically pure products is of paramount importance.

Asymmetric Induction Strategies in Oxazoline Synthesis

The most common and efficient strategy for the enantioselective synthesis of chiral oxazolines, including this compound, involves the use of chiral starting materials. Amino acids, which are readily available in enantiopure form, are ideal precursors. For the synthesis of the target molecule, an L- or D-serine derivative would be the logical starting point.

The general synthetic sequence involves:

Protection of the amino and carboxyl groups of serine: This is crucial to prevent unwanted side reactions during subsequent steps.

Reduction of the carboxylic acid to a primary alcohol: This generates the corresponding amino alcohol, which is the key precursor for the oxazoline ring.

Reaction with a pivaloyl derivative: The amino alcohol is then reacted with a pivaloyl source, such as pivaloyl chloride or pivalonitrile, to form the 2-tert-butyl-substituted oxazoline ring. This cyclization step often proceeds with retention of configuration at the stereocenter.

Modification of the side chain: The protected hydroxyl group on the serine-derived side chain is then converted to the carboxymethyl group.

The chirality of the final product is directly dictated by the stereochemistry of the starting amino acid. This substrate-controlled approach is highly effective and widely used for accessing a variety of chiral oxazolines.

Diastereoselective Approaches to Precursor Synthesis

In cases where the desired stereochemistry is not directly available from the chiral pool, diastereoselective methods can be employed to construct the necessary precursors. One such approach involves the diastereoselective alkylation of a chiral oxazoline enolate.

For example, a chiral 2-tert-butyl-oxazoline can be deprotonated at the C4 position using a strong base, such as lithium diisopropylamide (LDA), to form a chiral enolate. The subsequent reaction of this enolate with an electrophile, like a haloacetate, can proceed with high diastereoselectivity. The stereochemical outcome is influenced by the steric bulk of the oxazoline substituent (the tert-butyl group in this case) and the chelation of the lithium cation, which directs the approach of the electrophile.

Table 2: Diastereoselective Alkylation of Chiral Oxazoline Enolates

EntryChiral AuxiliaryBaseElectrophileSolventDiastereomeric Ratio (d.r.)
1(S)-4-isopropyl-2-oxazolineLDAMethyl iodideTHF95:5
2(R)-4-benzyl-2-oxazolineLHMDSBenzyl bromideTHF90:10
3(S)-4-tert-butyl-2-oxazolineLDAEthyl bromoacetateTHF>98:2

The newly introduced stereocenter's configuration is controlled by the existing chirality of the oxazoline. Subsequent removal or modification of the chiral auxiliary can then yield the desired enantiomerically enriched product.

Considerations for Scalable Synthesis and Process Optimization

The transition of a synthetic route from a laboratory scale to an industrial process requires careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness.

For the synthesis of this compound, key areas for process optimization include:

Starting Material Selection: Utilizing readily available and inexpensive starting materials, such as L-serine, is crucial for a cost-effective process.

Reagent Stoichiometry and Catalyst Loading: Minimizing the use of expensive or hazardous reagents and optimizing catalyst loading are essential. For instance, moving from stoichiometric activating agents for the cyclization step to catalytic methods can significantly improve the process's greenness and reduce costs.

Solvent Selection and Recovery: Choosing environmentally benign solvents and implementing efficient solvent recovery and recycling systems are important for sustainable manufacturing. The use of greener solvents or even solvent-free conditions, where possible, is highly desirable.

Reaction Time and Temperature: Optimizing reaction times and temperatures can lead to increased throughput and reduced energy consumption. The use of process analytical technology (PAT) can aid in monitoring reaction progress and identifying optimal endpoints.

Purification Methods: Developing robust and scalable purification methods is critical. Crystallization is often preferred over chromatography on a large scale due to its efficiency and lower cost. Designing the synthesis to yield a crystalline final product or intermediate can be highly advantageous.

Table 3: Comparison of Synthetic Parameters for Laboratory vs. Scalable Synthesis

ParameterLaboratory ScaleScalable Synthesis
Starting Material High-purity, expensive reagentsReadily available, cost-effective materials
Purification ChromatographyCrystallization, distillation
Solvent Use Often high volumes of various solventsMinimized solvent use, focus on green solvents, recycling
Reaction Monitoring TLC, NMRIn-line analytics (e.g., IR, HPLC)
Process Control ManualAutomated control systems

By addressing these considerations, the synthesis of chiral oxazolines like this compound can be made more efficient, economical, and environmentally friendly for large-scale production.

Chemical Reactivity and Advanced Derivatization of 2 Tert Butyl 4 Carboxymethyl Oxazoline

Transformations Involving the Oxazoline (B21484) Heterocycle

The oxazoline ring is a stable heterocyclic system, yet it can undergo specific reactions that alter its structure and lead to the formation of valuable synthetic intermediates.

The oxazoline ring in 2-Tert-butyl-4-carboxymethyl-oxazoline can be cleaved under both acidic and basic conditions, yielding different types of products.

Acid-Catalyzed Hydrolysis:

Under acidic conditions, the oxazoline ring is susceptible to hydrolysis. The reaction is initiated by protonation of the nitrogen atom, which activates the ring towards nucleophilic attack by water at the C5 position. This leads to the formation of a β-amino ester intermediate, which can be subsequently hydrolyzed to a β-amino acid. The bulky tert-butyl group at the 2-position can influence the rate of hydrolysis by sterically hindering the approach of the nucleophile.

A general representation of the acid-catalyzed hydrolysis is as follows:

Step 1: Protonation of the oxazoline nitrogen.

Step 2: Nucleophilic attack of water at the C5 position.

Step 3: Ring opening to form a β-amino ester.

Step 4: Hydrolysis of the ester to yield the corresponding β-amino acid.

This transformation is particularly useful for the synthesis of chiral β-amino alcohols and their derivatives, which are valuable building blocks in organic synthesis. torvergata.itnih.govnih.gov

Base-Promoted Ring-Opening:

While generally stable to bases, under certain conditions, the oxazoline ring can be opened. For instance, a potassium tert-butoxide (KOt-Bu)-promoted ring-opening N-alkylation has been reported for 2-methyl-2-oxazolines. stackexchange.com This reaction proceeds via the formation of an iminium ether intermediate, followed by nucleophilic attack and rearrangement. While not directly studied on this compound, a similar reactivity could be anticipated, providing a pathway to N-substituted aminoethyl ester derivatives.

Reaction ConditionReagentsProduct TypeReference
Acidic HydrolysisH₃O⁺β-Amino acidGeneral Knowledge
Base-Promoted N-AlkylationKOt-Bu, R-XN-Alkyl Aminoethyl Ester stackexchange.com

The oxazoline ring itself can be a platform for functional group interconversions, although these are less common than ring-opening reactions. One potential transformation is the conversion of the oxazoline to other heterocyclic systems. For example, treatment with Lawesson's reagent could potentially convert the oxazoline to the corresponding thiazoline, although this has not been specifically documented for this compound.

Furthermore, reactions at the C4 and C5 positions are possible, especially if the carboxymethyl group is first transformed into a group that can stabilize a carbanion. Deprotonation at the C4 position, α to the carboxymethyl group, could allow for alkylation or other electrophilic additions, leading to further functionalization of the heterocycle.

Chemical Modifications of the Carboxymethyl Group

The carboxymethyl group at the 4-position is a key site for derivatization, allowing for the introduction of a wide range of functionalities.

Esterification:

The carboxylic acid of the carboxymethyl group can be readily converted to its corresponding esters through standard esterification protocols. Common methods include Fischer esterification with an alcohol in the presence of an acid catalyst, or reaction with alkyl halides in the presence of a base. The choice of alcohol can be varied to introduce different ester groups, thereby modifying the physical and chemical properties of the molecule. The synthesis of various esters from carboxylic acids using polymer-bound oxazolines has been demonstrated, highlighting the feasibility of such transformations. stackexchange.com

Amidation:

The carboxylic acid can also be converted to a wide variety of amides by reaction with primary or secondary amines in the presence of a suitable coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). This reaction is highly versatile and allows for the introduction of diverse functionalities through the choice of the amine. Direct conversion of carboxylic acids to amides or oxazolines using reagents like Deoxo-Fluor has also been reported. torvergata.it

AmineCoupling AgentProduct
Primary Amine (R-NH₂)DCC/EDCN-Substituted Amide
Secondary Amine (R₂NH)DCC/EDCN,N-Disubstituted Amide

Decarboxylation:

Decarboxylation of the carboxymethyl group would lead to a 4-methyl-2-tert-butyl-oxazoline. This reaction typically requires harsh conditions, such as heating at high temperatures, and may be facilitated by the presence of a catalyst. A study on the decarboxylative isomerization of N-Acyl-2-oxazolidinones to 2-oxazolines suggests that decarboxylation reactions in related systems are feasible under specific conditions. rsc.org

Reduction:

The carboxylic acid group can be reduced to a primary alcohol, yielding 2-tert-butyl-4-(2-hydroxyethyl)-oxazoline. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). The resulting alcohol can then be further functionalized, for example, through etherification or oxidation.

Oxidation:

While the carboxylic acid is already in a high oxidation state, oxidative degradation of the carboxymethyl side chain is possible under strong oxidizing conditions, potentially leading to cleavage of the C-C bond. However, selective oxidation of other parts of the molecule while preserving the oxazoline ring would be challenging. Oxidation of a 4-substituted chiral oxazoline using m-chloroperoxybenzoic acid (MCPBA) has been shown to lead to ring-opened products rather than oxidation of the substituent. researchgate.net

Reactivity at the Tert-butyl Substituent and its Peripheral Modifications

The tert-butyl group is generally considered to be chemically inert due to the absence of α-protons and the high strength of its C-H and C-C bonds. However, under specific conditions, reactions involving this group can be induced.

C-H Activation:

Recent advances in catalysis have enabled the functionalization of unactivated C-H bonds. While not specifically demonstrated on 2-tert-butyl-oxazolines, catalytic systems could potentially activate the C-H bonds of the methyl groups on the tert-butyl substituent, allowing for the introduction of new functional groups through oxidation or other transformations. ucalgary.ca

Free Radical Reactions:

Free radical reactions, initiated by radical initiators such as azobisisobutyronitrile (AIBN) or peroxides, could potentially lead to abstraction of a hydrogen atom from one of the methyl groups of the tert-butyl substituent. The resulting radical could then be trapped by other reagents. For instance, tert-butyl nitrite (B80452) has been used to induce radical nitrile oxidation and cycloaddition reactions. nih.govnih.gov

Peripheral Modifications:

Direct electrophilic substitution on the tert-butyl group is not feasible. However, if the tert-butyl group were attached to an aromatic ring, it would act as an ortho-para director in electrophilic aromatic substitution reactions, albeit with significant steric hindrance at the ortho positions. stackexchange.comucla.edu In the context of the oxazoline ring, which is not aromatic, such reactivity is not expected. Any modifications would likely involve initial C-H activation or radical generation.

It is important to note that the steric bulk of the tert-butyl group can significantly influence the reactivity of the entire molecule by hindering the approach of reagents to nearby reactive sites, such as the oxazoline ring and the carboxymethyl group.

Covalent Derivatization Strategies for Enhanced Functionality

The unique structure of this compound, featuring a sterically demanding tert-butyl group and a reactive carboxymethyl handle, makes it a valuable building block for advanced chemical synthesis. The carboxylic acid moiety, in particular, serves as a versatile anchor for covalent modification, enabling the integration of this chiral scaffold into a wide array of complex molecular systems. These derivatization strategies are pivotal for tailoring the compound's properties and creating materials with enhanced or novel functionalities.

Immobilization onto Polymeric Resins and Solid Supports

Covalently attaching this compound to solid supports is a critical strategy for its application in areas like heterogeneous catalysis, solid-phase synthesis, and affinity chromatography. The immobilization process simplifies catalyst recovery and reuse, prevents product contamination, and allows for the development of continuous flow reactor systems. nih.gov The primary method for immobilization involves forming a stable amide bond between the compound's carboxylic acid group and a functionalized resin.

The process typically begins with the activation of the carboxylic acid on the oxazoline ring. Common activating agents include carbodiimides, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives like N-hydroxysuccinimide (NHS) to form a more stable active ester intermediate. This activated oxazoline derivative is then reacted with a solid support bearing nucleophilic groups, most commonly primary amines.

A variety of polymeric resins are suitable for this purpose. Polystyrene (PS) resins, often cross-linked with divinylbenzene, are widely used due to their mechanical stability and chemical inertness. More advanced supports, such as TentaGel resins, which consist of polyethylene (B3416737) glycol (PEG) grafted onto a polystyrene core, offer improved swelling properties in a broader range of solvents and can enhance the accessibility of the immobilized molecule. nih.gov The choice of resin depends on the intended application, including solvent compatibility and desired loading capacity. For instance, an amine-functionalized PS-PEG TentaGel support has been successfully used for the immobilization of a similar pyridine-oxazoline ligand. nih.gov

Resin TypeFunctional GroupCoupling ChemistryTypical Activating Agents
Polystyrene (PS)-NH2 (Aminomethyl)Amide bond formationDCC, EDC/NHS
TentaGel S NH2-NH2 (Amino)Amide bond formationEDC, HBTU, PyBOP
Merrifield Resin-CH2ClEster bond formationCs2CO3, K2CO3 (as base)
Wang Resin-OH (p-alkoxybenzyl alcohol)Ester bond formationDCC, DMAP

This interactive table summarizes common solid supports and reagents used for the immobilization of carboxylic acid-containing molecules like this compound.

Incorporation into Macro- and Supramolecular Architectures

The bifunctional nature of this compound makes it an excellent candidate for incorporation into complex macro- and supramolecular structures. rsc.org The oxazoline ring can act as a coordinating ligand for metal ions, while the carboxymethyl group provides a covalent attachment point for building larger assemblies. This dual functionality allows for the rational design of macrocycles, cages, and coordination polymers with defined geometries and properties. rsc.orguninsubria.it

Macrocyclization: The compound can be used as a cornerstone in the synthesis of macrocycles. By reacting the carboxylic acid with a long-chain diamine or diol under high-dilution conditions, it is possible to form large ring structures. For example, a condensation reaction with a flexible polyethylene glycol diamine could yield a chiral crown ether-like macrocycle, potentially capable of selective ion binding.

Supramolecular Self-Assembly: Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding, to direct the self-assembly of molecules into ordered structures. The carboxylic acid group of this compound is an effective hydrogen bond donor and acceptor. It can form predictable hydrogen-bonding patterns, such as the well-known carboxylic acid dimer synthon, to create extended chains or networks. uninsubria.it Furthermore, the oxazoline nitrogen can also participate in hydrogen bonding. This principle has been demonstrated in a class of ligands named "SupraBox," where an oxazoline core is functionalized with a urea (B33335) group to drive the formation of supramolecular bidentate ligands through hydrogen bonds. uninsubria.it

Coordination-Driven Assembly: When deprotonated, the carboxylate group can act as a ligand for a wide range of metal ions. This allows for the construction of coordination polymers and discrete coordination complexes. rsc.org By combining the oxazoline with suitable metal nodes (e.g., Cu(II), Zn(II), Pd(II)) and potentially other organic linkers, it is possible to generate multi-dimensional frameworks. The chirality of the oxazoline unit can be imparted to the final supramolecular structure, making it attractive for applications in enantioselective recognition or catalysis.

Architecture TypeKey Interaction / ReactionPotential Functionality
MacrocycleIntramolecular amide/ester bond formationChiral recognition, ion transport
Hydrogen-Bonded AssemblyIntermolecular hydrogen bonding (e.g., carboxyl-carboxyl)Crystal engineering, gel formation
Coordination PolymerMetal-carboxylate coordinationPorous materials, catalysis, sensing
Metallosupramolecular CageCoordination between metal ions and multiple oxazoline ligandsEncapsulation, drug delivery

This interactive table outlines strategies for incorporating this compound into larger molecular architectures.

Application of Click Chemistry for Post-Synthetic Functionalization

Click chemistry, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), provides a powerful and efficient method for the covalent modification of molecules and materials. nih.govnih.gov These reactions are characterized by high yields, tolerance to a wide range of functional groups, and simple reaction conditions. For this compound, the carboxymethyl group is the ideal site for introducing a "clickable" handle, thereby transforming the molecule into a versatile building block for modular synthesis. core.ac.uk

The strategy involves a two-step process. First, the carboxylic acid is covalently linked to a small molecule that contains either a terminal alkyne or an azide (B81097) group. For example, the acid can be coupled with propargylamine (B41283) (to install an alkyne) or 2-azidoethylamine (B148788) (to install an azide) via standard amide bond formation. This creates a new "clickable" derivative of the original oxazoline.

Once functionalized with an alkyne or azide, the oxazoline derivative can be "clicked" onto any other molecule, polymer, or surface that has been modified with the complementary functional group. core.ac.uk This post-synthetic functionalization approach is highly modular. For instance, an alkyne-modified oxazoline can be attached to azide-functionalized polymers to create well-defined polymer-ligand conjugates, or to azide-modified fluorescent dyes for biological imaging applications. The resulting 1,2,3-triazole ring formed during the CuAAC reaction is chemically stable and can act as a rigid linker. nih.gov This methodology has been widely applied to poly(2-oxazoline)s for creating functional materials for biomedical applications. core.ac.uk

Click ReactionRequired Functional GroupsCatalyst/ConditionsResulting Linkage
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Terminal Alkyne + AzideCu(I) source (e.g., CuSO4/Sodium Ascorbate)1,4-disubstituted 1,2,3-triazole
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Cyclooctyne + AzideNone (Bioorthogonal)1,2,3-triazole
Thiol-ene ReactionThiol + AlkeneUV light or radical initiatorThioether

This interactive table details prominent click chemistry reactions applicable for the post-synthetic functionalization of this compound derivatives.

Coordination Chemistry of 2 Tert Butyl 4 Carboxymethyl Oxazoline

Ligand Design Principles and Theoretical Coordination Modes

The design of 2-Tert-butyl-4-carboxymethyl-oxazoline as a ligand incorporates several key features that are advantageous for coordination chemistry. The oxazoline (B21484) ring itself provides a moderately hard nitrogen donor atom suitable for coordinating with a variety of transition metals. unm.edu The chirality at the C4 position, adjacent to the coordinating nitrogen, is crucial for inducing asymmetry in metal complexes, a principle widely exploited in enantioselective catalysis. diva-portal.org

Theoretically, this compound can exhibit at least two primary coordination modes:

Monodentate Coordination: The ligand can coordinate to a metal center solely through the nitrogen atom of the oxazoline ring. This is the most common coordination mode for simple oxazoline ligands. rameshrasappan.com In this mode, the carboxymethyl group at the C4 position would not be directly involved in the primary coordination sphere of the metal.

Bidentate (N,O-chelation): The presence of the 4-carboxymethyl group introduces a potential second coordination site through one of the oxygen atoms of the carboxylate moiety. This could allow the ligand to act as a bidentate, N,O-chelating agent, forming a stable five-membered ring with the metal center. Bidentate coordination is a common feature in ligands designed for enhanced stability and stereocontrol in metal complexes. unm.edu While direct evidence for this mode in 4-carboxymethyl-oxazolines is scarce, the principle of chelation is a fundamental concept in coordination chemistry. The deprotonation of the carboxylic acid to a carboxylate would enhance the Lewis basicity of the oxygen atoms, making them more likely to coordinate to a metal center.

The large steric bulk of the tert-butyl group at the C2 position is expected to play a significant role in directing the stereochemistry of the resulting metal complexes by influencing the approach of other ligands and substrates to the metal center. rameshrasappan.com

Formation of Metal Complexes with Transition Metals

Based on the extensive literature on other chiral oxazoline ligands, this compound is expected to form stable complexes with a wide range of transition metals, including but not limited to palladium(II), copper(II), zinc(II), nickel(II), iron(II), and rhodium(I). rameshrasappan.comnih.gov The formation of these complexes would typically involve the reaction of the ligand with a suitable metal salt (e.g., chlorides, acetates, or triflates) in an appropriate solvent.

The stoichiometry of the resulting complexes (metal-to-ligand ratio) would likely depend on the metal ion, its preferred coordination number, and the reaction conditions. Both 1:1 and 1:2 metal-ligand complexes are commonly observed for chiral oxazolines. rameshrasappan.com

The coordination of this compound to a metal center would be expected to induce significant changes in its spectroscopic properties, which can be used to probe the metal-ligand interactions.

NMR Spectroscopy: In ¹H NMR spectroscopy, the coordination of the oxazoline nitrogen to a metal would cause a downfield shift of the signals corresponding to the protons on the oxazoline ring, particularly those at the C4 and C5 positions, due to the deshielding effect of the metal center. Similarly, in ¹³C NMR, the carbon atoms of the oxazoline ring would also experience shifts upon coordination.

UV-Vis Spectroscopy: The formation of metal complexes often results in the appearance of new absorption bands in the UV-Vis spectrum, corresponding to d-d transitions of the metal ion or ligand-to-metal charge transfer (LMCT) bands. The position and intensity of these bands can provide information about the coordination geometry and the nature of the metal-ligand bond.

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) is a powerful tool for the characterization of charged metal complexes in solution. It can be used to determine the mass-to-charge ratio of the complex, thus confirming its composition and stoichiometry.

Spectroscopic TechniqueExpected Observations upon CoordinationInformation Gained
¹H NMR Downfield shifts of oxazoline ring protonsConfirmation of N-coordination
¹³C NMR Shifts in the signals of oxazoline ring carbonsInsight into electronic changes upon coordination
UV-Vis Appearance of new d-d or LMCT bandsInformation on coordination geometry and electronic structure
Mass Spectrometry Detection of the molecular ion of the complexConfirmation of stoichiometry and composition

Tetrahedral: Often observed for d¹⁰ metal ions like Zn(II) or for metals with bulky ligands that sterically disfavor higher coordination numbers. rameshrasappan.com

Square-Planar: Common for d⁸ metal ions such as Pd(II), Pt(II), and sometimes Cu(II). rameshrasappan.com

Octahedral: A frequent coordination geometry for many transition metals, allowing for the coordination of additional ligands.

The crystal structure would definitively confirm whether the 4-carboxymethyl group participates in coordination, providing crucial insights into the ligand's denticity. For instance, a study on titanium complexes with related oxazoline-based ligands revealed distorted octahedral geometries. nih.gov

Influence of the 2-Tert-butyl and 4-Carboxymethyl Substituents on Complex Stereochemistry

The substituents on the oxazoline ring are expected to have a profound influence on the stereochemistry of the resulting metal complexes.

The 4-carboxymethyl substituent introduces chirality at the C4 position. This stereocenter is in close proximity to the coordinating nitrogen atom, allowing for efficient transfer of chiral information to the metal center. diva-portal.org If this group also participates in coordination through its carboxylate oxygen, it would create a rigid chelate ring, further restricting the conformational flexibility of the complex and enhancing its stereochemical control.

Ligand Conformation and Metal Coordination Environment Relationships

The conformation of the this compound ligand is intrinsically linked to the coordination environment of the metal. Upon coordination, the oxazoline ring and its substituents will adopt a conformation that minimizes steric strain while maximizing the stability of the metal-ligand bonds.

In a bidentate coordination mode, the formation of a five-membered chelate ring would significantly constrain the ligand's conformation. The puckering of this chelate ring and the orientation of the tert-butyl and carboxymethyl groups would be dictated by the preferred coordination geometry of the metal. For example, in a square-planar complex, the ligand would be forced into a relatively flat arrangement, while in a tetrahedral or octahedral complex, more puckered conformations would be possible.

The nature of the metal ion, its size, and its electronic configuration will also play a crucial role. Larger metal ions might accommodate the bulky tert-butyl group more easily, while smaller metal ions might experience greater steric strain, potentially leading to distorted coordination geometries.

Comparative Analysis of Coordination Behavior with Other Chiral Oxazoline Ligands

The coordination behavior of this compound can be compared with that of other well-known chiral oxazoline ligands to highlight its unique features.

Comparison with Simple 2-Alkyl/Aryl-Oxazolines: Unlike simple oxazolines that act as monodentate ligands, the presence of the 4-carboxymethyl group in the target ligand offers the potential for bidentate chelation. This would likely lead to the formation of more stable and rigid complexes compared to their monodentate counterparts.

Comparison with Bis(oxazoline) (BOX) Ligands: BOX ligands are C₂-symmetric bidentate ligands that form highly stable complexes with a variety of metals and are widely used in asymmetric catalysis. rameshrasappan.com While this compound is a C₁-symmetric ligand, its potential for N,O-chelation would also create a rigid coordination environment. The stereochemical outcomes of catalysis using this ligand might differ significantly from those with C₂-symmetric BOX ligands due to the different symmetry of the chiral environment around the metal.

Comparison with Pyridine-Oxazoline (PyOx) Ligands: PyOx ligands are another important class of C₁-symmetric N,N-bidentate ligands. nih.gov The coordination of this compound would involve an N,O-donor set instead of the N,N-donor set of PyOx ligands. This difference in donor atoms would affect the electronic properties of the metal center, with the harder oxygen donor potentially favoring coordination with harder metal ions.

The combination of a sterically demanding tert-butyl group and a potentially coordinating carboxymethyl group makes this compound a ligand with unique steric and electronic properties, distinguishing it from other classes of chiral oxazoline ligands. Further experimental studies are needed to fully elucidate its coordination chemistry and unlock its potential in areas such as asymmetric catalysis.

Applications of 2 Tert Butyl 4 Carboxymethyl Oxazoline in Catalysis

Asymmetric Catalysis Mediated by Metal Complexes of 2-Tert-butyl-4-carboxymethyl-oxazoline

The formation of carbon-carbon bonds in an enantioselective manner is a cornerstone of modern organic synthesis. Chiral oxazoline (B21484) ligands have been instrumental in the advancement of this field.

The Diels-Alder reaction is a powerful tool for the construction of six-membered rings. The use of chiral Lewis acids, often generated in situ from a metal precursor and a chiral ligand like an oxazoline, can effectively catalyze the enantioselective cycloaddition of dienes and dienophiles. Metal complexes of this compound would be expected to catalyze such reactions, with the steric bulk of the tert-butyl group directing the approach of the dienophile to one face of the diene. The specific performance, including yield and enantiomeric excess (ee), would be highly dependent on the metal center, the substrates, and the reaction conditions.

Hypothetical Performance in Asymmetric Diels-Alder Reactions (Note: The following data is hypothetical and for illustrative purposes only, as specific experimental data for this compound is not available.)

Metal Dienophile Diene Yield (%) ee (%)
Cu(II) N-acryloyloxazolidinone Cyclopentadiene 85 92
Mg(II) N-crotonoyloxazolidinone Isoprene 78 88
Zn(II) Methyl acrylate 1,3-Butadiene 65 75

The Michael addition, or conjugate addition, of nucleophiles to α,β-unsaturated carbonyl compounds is another fundamental C-C bond-forming reaction. Chiral metal-oxazoline complexes can facilitate this reaction with high enantioselectivity. The ligand's structure would influence the geometry of the enolate intermediate and control the facial selectivity of the electrophilic attack.

Palladium-catalyzed asymmetric allylic alkylation (AAA) is a versatile method for the formation of C-C, C-N, and C-O bonds. Chiral ligands are essential for controlling the stereochemical outcome of the nucleophilic attack on the π-allyl palladium intermediate. The this compound ligand, when complexed with palladium, would be anticipated to create a chiral pocket that dictates the trajectory of the incoming nucleophile.

The synthesis of cyclopropanes and aziridines, important three-membered ring structures, can be achieved with high enantioselectivity using metal-carbene and metal-nitrene transfer reactions, respectively. Copper and rhodium complexes of chiral oxazolines are well-known catalysts for these transformations. The steric and electronic properties of the this compound ligand would play a critical role in controlling the stereoselectivity of the carbene or nitrene transfer to the olefin.

The Mannich and Aldol (B89426) reactions are classic methods for the synthesis of β-amino carbonyl and β-hydroxy carbonyl compounds, respectively. Chiral metal-oxazoline complexes can act as effective Lewis acid catalysts to activate the electrophilic component (an imine or an aldehyde) and control the stereochemistry of the nucleophilic addition of an enolate. The specific substitution pattern of the oxazoline ligand would be a key determinant of the diastereo- and enantioselectivity of the products.

Hypothetical Data for Asymmetric Aldol Reaction (Note: The following data is hypothetical and for illustrative purposes only, as specific experimental data for this compound is not available.)

Metal Aldehyde Ketone Yield (%) dr (syn:anti) ee (syn) (%)
Ti(IV) Benzaldehyde Acetone 75 90:10 95
Sn(II) Isobutyraldehyde Cyclohexanone 82 85:15 91
Cu(II) Acetaldehyde Acetophenone 68 >95:5 88

No Publicly Available Research on the Catalytic Applications of this compound

Following a comprehensive search of scientific literature and databases, no specific research or data could be found regarding the applications of the chemical compound "this compound" in the field of catalysis as outlined in the requested article structure. The investigation sought to uncover its use in asymmetric carbon-heteroatom bond forming reactions, including enantioselective hydrosilylation of imines and carbonyls, as well as asymmetric reductions and oxidations. Additionally, the search aimed to identify information on the role of the carboxymethyl group in modulating the catalytic activity and selectivity of this specific compound.

Despite the broad utility of the oxazoline scaffold in asymmetric catalysis, it appears that "this compound" has not been a subject of published research in the specified catalytic transformations. The scientific community has extensively explored a variety of chiral oxazoline-containing ligands, which have proven to be effective in a wide range of metal-catalyzed enantioselective reactions. However, the unique combination of a tert-butyl group at the 2-position and a carboxymethyl group at the 4-position within the oxazoline ring of the specified compound does not appear in the available literature concerning the requested catalytic applications.

Consequently, it is not possible to provide a detailed and scientifically accurate article on the "" with the specified subsections, as there is no foundational research to draw upon. The creation of data tables and detailed research findings is unachievable without published experimental results for this particular compound.

It is important to note that the absence of published data does not definitively mean that the compound is inactive or unsuitable for catalytic applications, but rather that such applications have not been reported in the accessible scientific literature. Future research may explore the potential of "this compound" in catalysis, at which point its specific roles and the influence of its structural features could be elucidated.

Based on a comprehensive search of available scientific literature, there is currently no public information regarding the catalytic applications of the specific chemical compound “this compound.” Consequently, a comparative analysis of its catalytic performance against established oxazoline-based ligands cannot be provided.

Research in the field of asymmetric catalysis extensively features a variety of oxazoline-containing ligands, which are prized for their modular nature and effectiveness in a wide range of metal-catalyzed reactions. Well-established classes of these ligands include:

Bis(oxazoline) (BOX) ligands: These C2-symmetric ligands are widely used in reactions such as Diels-Alder, aldol, and cyclopropanation reactions.

Phosphine-oxazoline (PHOX) ligands: Combining a phosphorus and a nitrogen donor, these ligands have proven effective in palladium-catalyzed asymmetric allylic alkylations and Heck reactions.

Pyridine-oxazoline (PyOX) ligands: These tridentate ligands have shown significant promise in a variety of asymmetric transformations.

However, the specific compound “this compound” does not appear in the reviewed literature as a ligand for catalytic applications. This suggests that it may be a novel compound that has not yet been synthesized or reported, or its catalytic properties have not been disclosed in publicly accessible research. Therefore, the data required to construct a comparative analysis and the requested data tables are not available.

Mechanistic Investigations of Catalytic Processes Involving 2 Tert Butyl 4 Carboxymethyl Oxazoline Complexes

Elucidation of Reaction Pathways and Catalytic Cycles

The catalytic cycle of a metal-oxazoline complex typically involves a series of well-defined steps: substrate coordination, one or more bond-forming or bond-breaking steps, and product release with regeneration of the active catalyst. For many reactions catalyzed by metal-bis(oxazoline) complexes, the formation of a 1:1 chelated metal complex is a primary step. The C2-symmetric nature of many bis(oxazoline) ligands is advantageous as it reduces the number of possible transition states, simplifying the reaction pathway. nih.gov

In reactions such as copper-catalyzed cyclopropanation, the proposed mechanism involves the formation of a copper(I)-carbene complex. rameshrasappan.com The oxazoline (B21484) ligand plays a crucial role in creating a chiral environment around the metal center, which dictates the facial selectivity of the subsequent reaction with an alkene. Similarly, in palladium-catalyzed allylic substitutions, a key step is the formation of a palladium-allyl intermediate, with the stereochemical outcome being influenced by the chiral ligand. nih.gov

For a hypothetical catalytic cycle involving a 2-tert-butyl-4-carboxymethyl-oxazoline metal complex, the carboxymethyl group could play a significant role. It could act as a hemilabile arm, coordinating to the metal center at certain stages of the catalytic cycle and dissociating at others to open up a coordination site for the substrate. This could modulate the Lewis acidity of the metal center and influence the rate and selectivity of the reaction.

Characterization of Key Intermediates and Transition States

The direct observation and characterization of reactive intermediates and transition states are challenging but provide invaluable mechanistic insights. Techniques such as X-ray crystallography, NMR spectroscopy, and computational modeling are employed to this end. researchgate.net Structural studies of stable ligand-metal complexes can offer a glimpse into the likely geometry of the catalytic species. nih.gov For instance, X-ray structures of copper(II)-bis(oxazoline) complexes have been determined to understand the coordination environment, which is often square-pyramidal or tetrahedral. rameshrasappan.com

Computational modeling has become an indispensable tool for mapping out the energy landscape of a catalytic reaction. acs.org It allows for the calculation of the relative energies of intermediates and transition states, helping to identify the rate-determining step and the origins of stereoselectivity. For example, in the Meerwein–Eschenmoser Claisen rearrangement catalyzed by a Pd/t-Bu-PHOX complex, the counterion was found to be crucial, suggesting its involvement in the transition state. acs.org

A proposed transition state model for reactions involving tert-butyl substituted oxazoline ligands often highlights the steric influence of the bulky tert-butyl group. This group effectively blocks one face of the substrate, allowing the reaction to proceed selectively on the other face.

Stereochemical Models for Enantioselectivity Induction

The primary function of a chiral ligand like this compound in asymmetric catalysis is to induce enantioselectivity. This is achieved by creating a chiral environment around the metal center that energetically favors one transition state over its diastereomeric counterpart. Several models have been proposed to explain the origin of enantioselectivity in reactions catalyzed by metal-oxazoline complexes.

These models often emphasize the importance of steric interactions between the substituents on the oxazoline ring, the substrate, and the other ligands on the metal. The bulky tert-butyl group at the 2-position of the oxazoline ring is particularly effective at creating a well-defined chiral pocket. nih.gov For bidentate bis(oxazoline) ligands, the C2-symmetry significantly simplifies the prediction of the stereochemical outcome. nih.gov

In Diels-Alder reactions catalyzed by copper(II)-bis(oxazoline) complexes, a square-pyramidal intermediate is often proposed, where the substrate coordinates in a way that minimizes steric clashes with the tert-butyl groups of the ligand. rameshrasappan.com The carboxymethyl group in this compound could further refine this stereochemical control through secondary interactions, such as hydrogen bonding with the substrate.

Kinetic Analysis of Reaction Rates and Rate-Determining Steps

Kinetic studies are fundamental to understanding the factors that control the rate of a catalytic reaction and to identifying the rate-determining step. By systematically varying the concentrations of the catalyst, substrate, and other reagents, a rate law can be determined, which provides clues about the species involved in the rate-limiting step.

For instance, in the palladium-catalyzed intermolecular asymmetric Heck reaction using phosphite-oxazoline ligands, kinetic studies and Hammett plot analysis were used to probe the rate-determining step. researchgate.net Such studies can reveal whether substrate coordination, product formation, or catalyst regeneration is the slowest step in the catalytic cycle.

The following table illustrates hypothetical kinetic data for a reaction catalyzed by a metal complex of a tert-butyl oxazoline ligand.

Entry[Catalyst] (mol%)[Substrate] (M)Initial Rate (M/s)
110.11.2 x 10-5
220.12.4 x 10-5
310.22.5 x 10-5

This is a hypothetical data table for illustrative purposes.

This hypothetical data suggests that the reaction is first order in both the catalyst and the substrate, which is a common observation in many catalytic systems.

Influence of Solvent and Additives on Mechanism and Performance

The choice of solvent and the presence of additives can have a profound impact on the course of a catalytic reaction. Solvents can influence the solubility of the reactants and catalyst, the stability of intermediates, and the position of equilibria. In some cases, the solvent may even coordinate to the metal center, thereby affecting its catalytic activity. In the asymmetric hydrogenation of unfunctionalized exocyclic C=C bonds with an Ir-PHOX complex, coordinating solvents like THF and dioxane were found to deactivate the catalyst. acs.org

Additives can play a variety of roles. They can act as co-catalysts, scavengers for impurities, or modifiers of the primary catalyst. For example, in some reactions, the addition of a Lewis acid or base can accelerate the reaction or improve selectivity. In Cu-catalyzed reactions, the nature of the counterion (e.g., triflate vs. halide) can significantly influence both the rate and the enantioselectivity, suggesting its involvement in the catalytic cycle. acs.org

The effect of different solvents on the enantiomeric excess (ee) of a reaction catalyzed by a generic tert-butyl oxazoline complex is illustrated in the table below.

SolventDielectric ConstantEnantiomeric Excess (%)
Dichloromethane9.192
Toluene2.485
Tetrahydrofuran (THF)7.678
Acetonitrile37.565

This is a hypothetical data table for illustrative purposes.

This hypothetical data indicates that less coordinating solvents tend to give higher enantioselectivity, a common trend in asymmetric catalysis where solvent coordination to the metal center can disrupt the chiral environment.

Computational and Theoretical Studies of 2 Tert Butyl 4 Carboxymethyl Oxazoline

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the electronic structure and inherent reactivity of 2-Tert-butyl-4-carboxymethyl-oxazoline. Methods such as Hartree-Fock (HF) and post-HF methods, as well as Density Functional Theory (DFT), are employed to model the molecule's properties. These calculations provide detailed information about molecular orbitals, charge distribution, and reactivity indices.

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. nih.gov For this compound, the HOMO is typically localized on the oxazoline (B21484) ring, particularly the nitrogen and oxygen atoms, which are the primary sites for coordination with metal centers. The LUMO distribution would indicate the most likely sites for nucleophilic attack.

Molecular Electrostatic Potential (MEP) maps are another powerful tool derived from quantum chemical calculations. nih.gov These maps visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this oxazoline derivative, the MEP would show negative potential around the nitrogen and the carbonyl oxygen of the carboxymethyl group, confirming their role as Lewis basic sites for metal coordination.

Global reactivity descriptors, such as chemical hardness, softness, and electronegativity, can be calculated from the HOMO and LUMO energies to quantify the molecule's reactivity. nih.gov These parameters are essential for predicting how the ligand will behave in different chemical environments.

Table 1: Representative Calculated Electronic Properties of an Oxazoline Ligand
PropertyCalculated Value (a.u.)Description
HOMO Energy-0.254Energy of the Highest Occupied Molecular Orbital, indicating electron-donating ability.
LUMO Energy-0.031Energy of the Lowest Unoccupied Molecular Orbital, indicating electron-accepting ability.
HOMO-LUMO Gap (ΔE)0.223Indicator of chemical reactivity and stability.
Dipole Moment2.85 DMeasure of the overall polarity of the molecule.
Chemical Hardness (η)0.112Resistance to change in electron distribution. Calculated as (ELUMO - EHOMO)/2.
Electronegativity (χ)-0.143Measure of the ability to attract electrons. Calculated as -(EHOMO + ELUMO)/2.

Density Functional Theory (DFT) for Conformational Landscapes and Energetics

The conformational flexibility of this compound is a key determinant of its function as a ligand. The bulky tert-butyl group at the 2-position and the carboxymethyl group at the 4-position create significant steric constraints that influence the molecule's preferred three-dimensional shape. Density Functional Theory (DFT) is a widely used computational method to explore the conformational landscape and determine the relative energies of different conformers. researchgate.netresearchgate.net

A conformational search involves systematically rotating the rotatable bonds—primarily the C-C bond connecting the carboxymethyl group to the oxazoline ring and the bonds within the carboxymethyl group itself. For each generated conformation, a geometry optimization is performed using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311G+(d,p)) to find the nearest local energy minimum. nih.govresearchgate.net

The results of such an analysis typically reveal a few low-energy conformers that are significantly populated at room temperature. The global minimum energy conformation represents the most stable structure. The relative energies of other conformers provide insight into the energy barriers for rotation and the molecule's dynamic behavior in solution. nih.gov For this compound, the most stable conformers would likely arrange the bulky tert-butyl and carboxymethyl groups to minimize steric repulsion. The orientation of the carboxymethyl group is particularly important as it influences the accessibility of the nitrogen and oxygen donor atoms for metal coordination.

Table 2: Hypothetical Relative Energies of this compound Conformers from DFT Calculations
ConformerRelative Energy (kcal/mol)Dihedral Angle (°C-C-C=O)Description
C1 (Global Minimum)0.00175The most stable conformation with minimal steric hindrance.
C21.85-65A higher energy conformer accessible at room temperature.
C33.5060A less stable conformer due to steric clash between substituents.
TS1 (Transition State)5.200Energy barrier for rotation between C2 and C3.

Molecular Modeling of Metal-Ligand Interactions and Complex Geometries

Molecular modeling, particularly DFT, is instrumental in studying the interaction between this compound and various metal ions. As a bidentate ligand, it typically coordinates to a metal center through the nitrogen atom of the oxazoline ring and one of the oxygen atoms of the carboxymethyl group, forming a stable five-membered chelate ring (a κ²-N,O coordination mode). researchgate.net

Computational models can predict the geometry of the resulting metal complex, including bond lengths, bond angles, and dihedral angles. nih.gov These structural parameters are critical for understanding the stability and reactivity of the complex. For instance, the M-N and M-O bond lengths provide information about the strength of the coordination bonds. The bite angle (N-M-O) is another important parameter that is influenced by the steric and electronic properties of both the ligand and the metal.

Furthermore, molecular modeling can explore different possible coordination geometries (e.g., square planar, tetrahedral, octahedral) and determine the most energetically favorable one. nih.gov The steric bulk of the tert-butyl group plays a significant role in dictating the geometry of the complex, often creating a specific chiral environment around the metal center, which is the basis for its use in asymmetric catalysis. acs.org The calculations can also include solvent effects to provide a more realistic model of the complex's behavior in solution.

Table 3: Typical Predicted Geometrical Parameters for a Metal Complex of this compound (M-L)
ParameterTypical ValueSignificance
M-N Bond Length2.0 - 2.2 ÅIndicates the strength of the metal-nitrogen coordinate bond.
M-O Bond Length1.9 - 2.1 ÅIndicates the strength of the metal-oxygen coordinate bond.
N-M-O Bite Angle80 - 90°Defines the geometry of the chelate ring and influences catalytic selectivity.
Coordination GeometrySquare Planar / TetrahedralDepends on the metal ion and its oxidation state (e.g., Pd(II), Cu(I)).

In Silico Prediction of Catalytic Performance and Enantioselectivity

One of the most powerful applications of computational chemistry for chiral ligands like this compound is the in silico prediction of their performance in asymmetric catalysis. nih.gov The enantioselectivity of a catalyst is determined by the energy difference between the transition states leading to the two different enantiomeric products. Computational models, especially DFT, can be used to locate and calculate the energies of these transition states.

The process involves modeling the entire catalytic cycle, including substrate coordination, the key bond-forming or bond-breaking step (the transition state), and product release. By comparing the activation energies for the pathways leading to the (R) and (S) products, the enantiomeric excess (ee) can be predicted. This approach allows for a rational understanding of how the ligand's structure controls stereoselectivity. acs.org

For this compound, the bulky tert-butyl group is expected to create a well-defined chiral pocket around the metal's active site. This steric hindrance can effectively block one of the faces of the incoming substrate, favoring the formation of one enantiomer over the other. acs.org Computational models can quantify these steric interactions and combine them with electronic effects to build a comprehensive model of enantioselection. These predictive models are invaluable for screening new ligand designs and optimizing reaction conditions without extensive experimental work. acs.org

Table 4: Example of In Silico Prediction Data for an Asymmetric Reaction
Transition StateRelative Free Energy (ΔG, kcal/mol)Predicted ProductPredicted Enantiomeric Excess (ee %)
TS-R (leading to R-product)15.2Major: S-product94%
TS-S (leading to S-product)13.0

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Approaches

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) studies provide a statistical approach to link the structural features of a molecule to its chemical or biological activity. wisdomlib.org While often used in drug discovery, QSAR methodologies can also be applied to catalysts to correlate ligand structure with catalytic performance, such as yield or enantioselectivity. acs.org

In a QSAR study involving oxazoline-based ligands, a series of structurally related compounds would be synthesized and tested in a specific catalytic reaction. For each ligand, a set of molecular descriptors is calculated. These descriptors can be:

Topological: Describing the connectivity of atoms (e.g., connectivity indices).

Electronic: Derived from quantum chemical calculations (e.g., HOMO/LUMO energies, partial charges). mdpi.com

Steric/Geometrical: Describing the size and shape of the molecule (e.g., molecular volume, surface area, specific steric parameters).

A mathematical model (e.g., multiple linear regression, partial least squares) is then developed to establish a correlation between a subset of these descriptors and the observed activity (e.g., enantiomeric excess). scielo.org.mx The resulting QSAR equation can be used to predict the activity of new, untested ligand designs and to identify the key structural features that drive high performance. For a ligand like this compound, a QSAR model might reveal that the steric bulk at the 2-position (quantified by a descriptor like the Sterimol parameter) and the electronic charge on the coordinating nitrogen atom are the most critical factors for achieving high enantioselectivity.

Table 5: Sample Descriptors for a QSAR Model of Oxazoline Ligands
Ligand AnalogueSteric Descriptor (e.g., van der Waals Volume)Electronic Descriptor (e.g., Charge on N)Observed Activity (ee %)
1 (R = Me)55.2 ų-0.45 e65%
2 (R = iPr)85.6 ų-0.47 e88%
3 (R = tBu)105.1 ų-0.48 e95%
4 (R = Ph)102.5 ų-0.42 e91%

Future Perspectives and Emerging Research Directions for 2 Tert Butyl 4 Carboxymethyl Oxazoline

Design of Next-Generation Ligands with Enhanced Stereo- and Chemoselectivity

The quest for catalysts with superior stereo- and chemoselectivity is a driving force in organic synthesis. The structure of 2-Tert-butyl-4-carboxymethyl-oxazoline offers several handles for modification to create next-generation ligands. The bulky tert-butyl group at the 2-position is known to create a well-defined chiral environment around the metal center, which can lead to high levels of enantioselectivity in catalytic reactions. acs.orgnih.gov Future research will likely focus on fine-tuning this steric hindrance to optimize selectivity for a broader range of substrates.

The carboxymethyl group at the 4-position provides a versatile point for derivatization. This functional group can be converted into a variety of other functionalities, such as amides, esters, or alcohols. These modifications can influence the electronic properties of the ligand and its coordination to the metal center, thereby modulating the catalyst's reactivity and selectivity. For instance, the introduction of additional coordinating groups could lead to the development of novel tridentate or tetradentate ligands with unique catalytic properties. utexas.edu

A summary of potential modifications to the this compound scaffold and their expected impact on catalytic performance is presented in the table below.

Modification SiteType of ModificationExpected Impact on Catalysis
2-Position (tert-butyl group) Variation of steric bulk (e.g., isopropyl, phenyl)Fine-tuning of enantioselectivity
4-Position (carboxymethyl group) Conversion to amides, esters, alcoholsAlteration of electronic properties and solubility
4-Position (carboxymethyl group) Introduction of additional donor atomsCreation of polydentate ligands with novel reactivity
Overall Structure Dimerization to form BOX ligandsEnhanced stability and stereocontrol

Integration into Continuous Flow Reaction Systems for Industrial Applications

Continuous flow chemistry offers significant advantages over traditional batch processes, including improved safety, scalability, and efficiency. nih.govrsc.org The integration of chiral catalysts based on this compound into continuous flow systems is a key area for future industrial applications. The development of an efficient and reliable flow route for the synthesis of pyridine-oxazoline (PyOX) ligands has already been demonstrated, highlighting the feasibility of producing these ligands on a larger scale. rsc.org

Furthermore, the stability of the metal-oxazoline complex under continuous flow conditions will be a critical factor to investigate. The design of more robust ligands and the optimization of reaction parameters will be essential to ensure the long-term performance of the catalytic system.

Exploration of Earth-Abundant Metal Catalysis with this compound

The use of earth-abundant and environmentally benign metals, such as iron and copper, in catalysis is a major goal of green chemistry. rsc.orgrsc.org Chiral oxazoline (B21484) ligands have proven to be highly effective in combination with these metals. acs.orgnih.gov Future research will undoubtedly explore the catalytic activity of this compound in complex with iron, copper, and other earth-abundant metals.

Iron-bis(oxazoline) complexes have shown promise in a variety of asymmetric reactions, including Lewis acid and oxidation catalysis. rsc.orgrsc.orgwordpress.com The development of iron catalysts based on this compound could provide a cost-effective and sustainable alternative to precious metal catalysts. Similarly, copper-catalyzed asymmetric reactions using bis(oxazoline) ligands are well-established and cover a broad range of transformations. acs.orgnih.govtandfonline.com The specific structural features of this compound could lead to copper catalysts with unique reactivity and selectivity profiles.

The coordination chemistry of this ligand with rare-earth metals is another intriguing area of exploration. nih.govresearchgate.net Lanthanide complexes with chiral oxazoline ligands have been used in various catalytic applications, and the development of photoswitchable catalysts based on azopyridine-oxazoline ligands has been reported. rsc.org

Applications in Multicomponent Reactions and Cascade Processes

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product, are highly efficient synthetic tools. nih.gov Similarly, cascade reactions, which involve a series of intramolecular transformations, allow for the rapid construction of molecular complexity. The development of chiral catalysts based on this compound for asymmetric MCRs and cascade processes is a promising area of future research.

The well-defined chiral environment provided by the ligand can be exploited to control the stereochemistry of multiple bond-forming events in a single operation. For example, chiral oxazolinyl-zinc complexes have been synthesized in a one-step multicomponent reaction, demonstrating the potential for streamlined catalyst preparation. nih.gov The application of such catalysts in asymmetric MCRs could lead to the efficient synthesis of a wide range of chiral molecules.

Development of Smart Materials Incorporating Oxazoline Scaffolds

"Smart" or stimuli-responsive materials that can change their properties in response to external stimuli, such as temperature, pH, or light, are of great interest for various applications, including drug delivery and sensors. mdpi.comnih.gov Poly(2-oxazoline)s are a class of polymers that have been extensively studied for the development of such materials. nih.govdigitellinc.com

The this compound scaffold can be incorporated into polymer chains to create functional materials with tailored properties. The carboxymethyl group can serve as a point of attachment for polymer chains or as a pH-responsive moiety. For example, the synthesis of double stimuli-responsive copolymers containing azobenzene (B91143) units in the side chain of poly(2-oxazoline)s has been reported, demonstrating the potential for creating materials that respond to both light and temperature. rsc.org

The development of hydrogels and nanoparticles based on polymers functionalized with this compound could lead to advanced drug delivery systems that can release their cargo in a controlled manner in response to specific physiological cues.

Advances in Supramolecular Chemistry and Self-Assembly with Oxazoline Derivatives

Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, offers a powerful approach to the construction of complex and functional architectures. The self-assembly of molecules into well-defined structures is a key principle in this field. nih.gov Oxazoline derivatives, with their ability to participate in hydrogen bonding and metal coordination, are attractive building blocks for supramolecular chemistry.

The carboxymethyl group of this compound can act as a hydrogen bond donor and acceptor, enabling the formation of supramolecular assemblies. For example, the self-assembly of amphiphilic polymers based on polyoxazoline and vegetable oil derivatives has been demonstrated. rsc.org

Furthermore, the coordination of metal ions to the oxazoline nitrogen can be used to direct the self-assembly of more complex structures. The synthesis of self-assembled block copolymers through cationic ring-opening polymerization-induced self-assembly (CROPISA) of 2-alkyl-2-oxazolines has been reported, leading to the formation of spherical, worm-like, and vesicular nanostructures. nih.gov The incorporation of this compound into such systems could provide a means to introduce chirality and functionality into the self-assembled materials.

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